1-Ethyl-2-methyl-5-cyanobenzimidazole
Overview
Description
1-Ethyl-2-methyl-5-cyanobenzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its wide range of biological and chemical applications Benzimidazoles are characterized by a fused ring structure consisting of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-5-cyanobenzimidazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylbenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate can yield 1-ethyl-2-methylbenzimidazole. Subsequent nitration and reduction steps can introduce the cyano group at the 5-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-5-cyanobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 1-ethyl-2-methyl-5-aminobenzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-methyl-5-cyanobenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-5-cyanobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Ethyl-2-methyl-5-cyanobenzimidazole can be compared with other benzimidazole derivatives:
1-Ethyl-2-methylbenzimidazole: Lacks the cyano group, which may affect its biological activity and chemical reactivity.
1-Methyl-2-ethyl-5-cyanobenzimidazole: Similar structure but with different substitution patterns, leading to variations in properties.
2-Methyl-5-cyanobenzimidazole: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-ethyl-2-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSLXELXHYBDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352289 | |
Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62306-08-5 | |
Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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